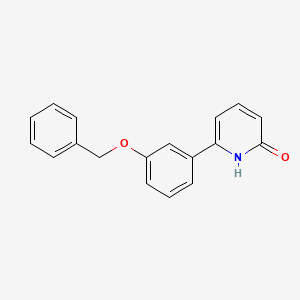
4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (4-DMSHP) is a synthetic compound that has been used in scientific research for many years. It is a colorless solid that has a melting point of 131-132°C. 4-DMSHP is an important intermediate for the synthesis of many pharmaceuticals and industrial products, and it has been used as a reagent in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. It has also been shown to bind to certain receptors, such as the 5-HT2A receptor, and to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have been studied in both in vitro and in vivo studies. It has been shown to inhibit the activity of tyrosine kinases and phosphatases, and to modulate signal transduction pathways. In addition, it has been shown to have anti-cancer, anti-inflammatory, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is available commercially in high purity. In addition, it has a wide range of applications in biochemical and physiological studies. However, it is important to note that the effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% may vary depending on the concentration used and the type of experiment being performed.
Direcciones Futuras
The future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% research are numerous. It could be used in the development of new pharmaceuticals and industrial products. It could also be used to further explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, it could be used to study the effects of different concentrations and to explore the potential for synergistic effects with other compounds. Finally, it could be used to develop new methods for the synthesis and purification of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from 4-hydroxy-2-methylpyridine and dimethyl sulfamoyl chloride by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is extracted with ethyl acetate. The yield of the reaction is typically greater than 95%.
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of industrial products, such as dyes and pigments. In addition, it has been used in biochemical and physiological studies, including studies of enzyme inhibition, receptor activation, and signal transduction.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-4-3-5-11(12)10-7-8-14-13(16)9-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFCDBABPIOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














